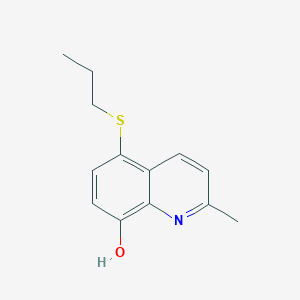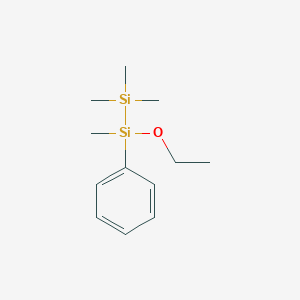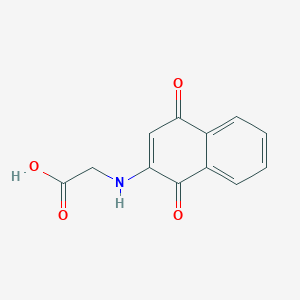
2-Methyl-5-(propylthio)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(propylthio)quinolin-8-ol is an organic compound derived from quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methyl group at the second position, a propylthio group at the fifth position, and a hydroxyl group at the eighth position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propylthio)quinolin-8-ol typically involves the functionalization of quinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by substitution reactions to introduce the methyl and propylthio groups. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
2-Methyl-5-(propylthio)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different hydroquinoline derivatives.
Substitution: The methyl and propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
科学的研究の応用
2-Methyl-5-(propylthio)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5-(propylthio)quinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the eighth position can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the methyl and propylthio groups.
2-Methylquinoline: Similar to 2-Methyl-5-(propylthio)quinolin-8-ol but without the hydroxyl and propylthio groups.
5-Propylthioquinoline: Lacks the hydroxyl and methyl groups present in this compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl and propylthio groups contribute to its hydrophobic interactions and overall stability .
特性
CAS番号 |
73113-06-1 |
|---|---|
分子式 |
C13H15NOS |
分子量 |
233.33 g/mol |
IUPAC名 |
2-methyl-5-propylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C13H15NOS/c1-3-8-16-12-7-6-11(15)13-10(12)5-4-9(2)14-13/h4-7,15H,3,8H2,1-2H3 |
InChIキー |
ZDBDBDWQEXCUSW-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C2C=CC(=NC2=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
